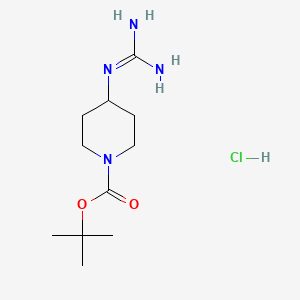

tert-Butyl 4-guanidinopiperidine-1-carboxylate hydrochloride

Description

Properties

IUPAC Name |

tert-butyl 4-(diaminomethylideneamino)piperidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N4O2.ClH/c1-11(2,3)17-10(16)15-6-4-8(5-7-15)14-9(12)13;/h8H,4-7H2,1-3H3,(H4,12,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYZASXQVPHIDOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N=C(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30671949 | |

| Record name | tert-Butyl 4-[(diaminomethylidene)amino]piperidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30671949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885049-08-1 | |

| Record name | tert-Butyl 4-[(diaminomethylidene)amino]piperidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30671949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: tert-Butyl 4-guanidinopiperidine-1-carboxylate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 4-guanidinopiperidine-1-carboxylate hydrochloride is a specialized organic compound primarily utilized as a key building block in medicinal chemistry and drug discovery. Its structure, featuring a piperidine ring, a Boc-protecting group, and a guanidinium group, makes it a valuable precursor for the synthesis of various biologically active molecules. The positively charged guanidinium group at physiological pH is particularly significant for molecular recognition, often mimicking the side chain of arginine. This allows for the design of molecules that can interact with the active sites of enzymes, especially proteases. This technical guide provides an in-depth overview of the known basic properties of this compound and outlines standard experimental protocols for its further characterization.

Physicochemical Properties

A comprehensive search of scientific literature and chemical databases did not yield specific experimental data for the melting point, pKa, and solubility of this compound (CAS Number: 885049-08-1). This is not uncommon for a research chemical that is principally used as an intermediate in synthesis. However, its structural features provide some insight into its likely properties.

The presence of the hydrochloride salt of the guanidino group suggests that the compound is a water-soluble solid at room temperature. The guanidino group is strongly basic, with the pKa of guanidinium ions typically around 13.5. Therefore, this compound is expected to be a strong base. The Boc-protecting group imparts lipophilicity, which may influence its solubility in organic solvents.

For comparative purposes, the properties of a structurally related compound, tert-butyl piperidine-4-carboxylate hydrochloride, are provided below. It is crucial to note that the following data is NOT for this compound and should be used for reference only.

Table 1: Physicochemical Properties of a Structurally Related Compound

| Property | Value (for tert-butyl piperidine-4-carboxylate hydrochloride) |

| Molecular Formula | C₁₀H₂₀ClNO₂ |

| Molecular Weight | 221.72 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 168-172 °C |

| Solubility | Soluble in water |

Biological Significance and Applications

The primary application of this compound is in the synthesis of enzyme inhibitors, particularly for serine proteases. The guanidino moiety is a well-established pharmacophore that can form strong interactions with negatively charged residues, such as aspartate, in the active sites of these enzymes.

Derivatives of this compound have been investigated as inhibitors for a range of proteases involved in various disease pathways, including:

-

Thrombin: A key enzyme in the blood coagulation cascade, making its inhibitors potential anticoagulants.

-

Trypsin-like proteases: A broad family of enzymes with diverse physiological roles.

-

Enteropeptidase: An enzyme involved in protein digestion, with inhibitors being explored for the treatment of obesity.

The general workflow for utilizing this compound in drug discovery is depicted below.

Experimental Protocols

The following are detailed methodologies for determining the key physicochemical properties of this compound.

Determination of Melting Point

The melting point of a solid crystalline compound is a key indicator of its purity.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the dry, powdered compound is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a temperature probe.

-

Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the compound. For a pure compound, this range is typically narrow (0.5-1 °C).

Determination of pKa (Potentiometric Titration)

The pKa value is a measure of the acidity or basicity of a compound. For this compound, the pKa of the guanidinium group is of primary interest.

Methodology:

-

Solution Preparation: A precise amount of the compound is dissolved in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).

-

Titration Setup: The solution is placed in a beaker with a magnetic stirrer, and a calibrated pH electrode is immersed in the solution.

-

Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) is added in small, precise increments using a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point on the curve where half of the base has been neutralized.

Determination of Aqueous Solubility

Solubility is a critical parameter for drug development, influencing absorption and bioavailability.

Methodology: Shake-Flask Method

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of water in a sealed flask.

-

Equilibration: The flask is agitated (e.g., on a shaker) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Separation: The suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration.

-

Quantification: The concentration of the compound in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). This concentration represents the equilibrium solubility of the compound.

Conclusion

An In-Depth Technical Guide to tert-Butyl 4-guanidinopiperidine-1-carboxylate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 4-guanidinopiperidine-1-carboxylate hydrochloride is a pivotal building block in medicinal chemistry, particularly in the design and synthesis of targeted therapeutic agents. Its unique structure, featuring a piperidine scaffold, a Boc-protected amine, and a guanidinium group, makes it a valuable precursor for developing molecules with diverse biological activities. The guanidinium group, in particular, is a key pharmacophore that mimics the side chain of arginine, enabling it to interact with the active sites of various enzymes, especially serine proteases. This guide provides a comprehensive overview of its chemical properties, synthesis, applications in drug discovery, and safety information.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its proper handling, storage, and use in chemical synthesis.

| Property | Value |

| CAS Number | 885049-08-1[1][2] |

| Molecular Formula | C₁₁H₂₃ClN₄O₂ |

| Molecular Weight | 278.78 g/mol |

| Appearance | Off-white solid |

| pH | 4.8 (250 g/L aqueous solution)[2] |

| Melting Point | 179 - 186 °C (354.2 - 366.8 °F)[2] |

| Solubility | Information not available |

| Storage Temperature | 2-8°C |

Synthesis

Experimental Workflow: Synthesis of this compound

Caption: Plausible synthetic workflow for the target compound.

General Experimental Protocol for Guanidinylation

-

Dissolution: The starting material, tert-butyl 4-aminopiperidine-1-carboxylate, is dissolved in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Addition of Guanidinylating Agent: A guanidinylating reagent, for instance, N,N'-Di-Boc-1H-pyrazole-1-carboxamidine, is added to the solution. A mild base, such as triethylamine or diisopropylethylamine (DIPEA), may be required to facilitate the reaction.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature, and the progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted. The crude product is then purified using column chromatography.

-

Deprotection and Salt Formation: The Boc groups on the newly formed guanidine are removed under acidic conditions, typically using hydrochloric acid in a solvent like dioxane or ethanol, to yield the final hydrochloride salt.

Applications in Drug Discovery

This compound serves as a crucial intermediate in the synthesis of various biologically active compounds, particularly serine protease inhibitors. The guanidinium group is isosteric to a protonated primary amine and can form strong, bidentate hydrogen bonds with carboxylate residues in the active sites of enzymes.

Role as a Precursor for Serine Protease Inhibitors

Serine proteases are a large family of enzymes involved in numerous physiological and pathological processes, including blood coagulation, fibrinolysis, inflammation, and cancer progression. Dysregulation of their activity is implicated in a variety of diseases. The guanidinopiperidine moiety derived from the title compound is a common feature in many synthetic serine protease inhibitors designed to target enzymes such as:

-

Thrombin and Factor Xa: Key enzymes in the coagulation cascade, making their inhibitors potential anticoagulants for the treatment and prevention of thrombosis.

-

Trypsin: A digestive enzyme, with inhibitors being explored for conditions like pancreatitis.

-

Matriptase and Hepsin: These proteases are involved in the activation of growth factors like Hepatocyte Growth Factor (HGF), which plays a role in cancer cell signaling. Inhibitors of these enzymes are being investigated as potential anti-cancer agents.

Experimental Example: Synthesis of a Hypothetical Serine Protease Inhibitor

The following is a generalized experimental protocol for the coupling of tert-butyl 4-guanidinopiperidine-1-carboxylate to a carboxylic acid, a common step in the synthesis of protease inhibitors.

-

Deprotection of the Piperidine Nitrogen: The Boc protecting group on the piperidine nitrogen of this compound is removed using a strong acid, such as trifluoroacetic acid (TFA) in DCM or HCl in dioxane.

-

Amide Coupling: The resulting deprotected piperidine derivative is then coupled with a carboxylic acid of interest using standard peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) in the presence of a base like DIPEA in a solvent such as DMF.

-

Purification: The final product is purified by preparative high-performance liquid chromatography (HPLC) to yield the desired protease inhibitor.

Involvement in Signaling Pathways

Molecules synthesized using this compound as a building block can modulate various signaling pathways by inhibiting key serine proteases.

The Coagulation Cascade

The coagulation cascade is a series of enzymatic reactions involving serine proteases (e.g., thrombin, Factor Xa) that leads to the formation of a fibrin clot. Inhibitors derived from the title compound can block these proteases, thereby interrupting the cascade and preventing thrombosis.

Caption: Inhibition of the coagulation cascade.

HGF/MET Signaling Pathway in Cancer

The HGF/MET signaling pathway is crucial for cell growth, motility, and invasion. Its aberrant activation is a hallmark of many cancers. Serine proteases like matriptase and hepsin are responsible for activating pro-HGF to its active form. Inhibitors containing the guanidinopiperidine scaffold can block this activation step, thereby downregulating MET signaling and inhibiting tumor progression.

Caption: Inhibition of the HGF/MET signaling pathway.

Safety and Handling

Based on the Safety Data Sheet (SDS) for this compound and data from structurally related compounds, the following safety and handling precautions should be observed.

| Hazard Category | GHS Classification (Anticipated) | Precautionary Measures |

| Acute Toxicity, Oral | Category 4 | Harmful if swallowed. Do not eat, drink or smoke when using this product. Wash hands thoroughly after handling. |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. Wear protective gloves. |

| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation. Wear eye protection. |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | May cause respiratory irritation. Avoid breathing dust. Use only outdoors or in a well-ventilated area. |

First Aid Measures

-

If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

Handling and Storage

-

Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area to avoid dust inhalation. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place. Recommended storage temperature is 2-8°C. Keep away from incompatible materials such as strong oxidizing agents and strong acids.

Conclusion

This compound is a versatile and valuable building block for the synthesis of targeted therapeutics, particularly serine protease inhibitors. Its pre-installed guanidinium group and protected piperidine nitrogen allow for straightforward incorporation into complex molecular scaffolds. A thorough understanding of its chemical properties, synthetic utility, and safety considerations is essential for its effective and safe use in drug discovery and development. The ability of its derivatives to modulate key signaling pathways, such as the coagulation cascade and cancer-related pathways, underscores its importance in the ongoing search for novel and effective medicines.

References

An In-depth Technical Guide to tert-Butyl 4-guanidinopiperidine-1-carboxylate hydrochloride (CAS: 885049-08-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-Butyl 4-guanidinopiperidine-1-carboxylate hydrochloride (CAS: 885049-08-1), a key building block in modern medicinal chemistry. This document consolidates essential information on its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its applications in drug discovery, particularly in the development of protease inhibitors. The content is structured to serve as a practical resource for researchers and professionals engaged in pharmaceutical and chemical research.

Introduction

This compound is a versatile synthetic intermediate characterized by a piperidine core functionalized with a guanidinium group and protected by a tert-butoxycarbonyl (Boc) group. The presence of the guanidinium moiety, a common pharmacophore in enzyme inhibitors, makes this compound a valuable precursor for the synthesis of various biologically active molecules. Its primary application lies in the development of inhibitors for proteases, a class of enzymes implicated in a wide range of physiological and pathological processes.[1] The Boc protecting group allows for selective chemical transformations at other positions of the molecule before its removal under acidic conditions to reveal the secondary amine of the piperidine ring.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in chemical synthesis.

| Property | Value | Reference |

| CAS Number | 885049-08-1 | [1] |

| Molecular Formula | C₁₁H₂₃ClN₄O₂ | [1] |

| Molecular Weight | 278.78 g/mol | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water and methanol | |

| Storage | 2-8°C | [1] |

Synthesis

The synthesis of this compound is typically achieved through the guanidinylation of its corresponding amine precursor, tert-Butyl 4-aminopiperidine-1-carboxylate. This reaction introduces the guanidinium group.

Experimental Protocol: Guanidinylation of tert-Butyl 4-aminopiperidine-1-carboxylate

This protocol outlines a general procedure for the synthesis of the title compound.

Materials:

-

tert-Butyl 4-aminopiperidine-1-carboxylate

-

1H-Pyrazole-1-carboxamidine hydrochloride (or other suitable guanidinylating agent)

-

Triethylamine (or another suitable base)

-

Dimethylformamide (DMF) or other suitable solvent

-

Diethyl ether

-

Hydrochloric acid (HCl) solution

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve tert-Butyl 4-aminopiperidine-1-carboxylate (1.0 eq) in anhydrous DMF.

-

Addition of Reagents: To the stirred solution, add 1H-Pyrazole-1-carboxamidine hydrochloride (1.1 eq) followed by the dropwise addition of triethylamine (2.2 eq).

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification and Salt Formation: Purify the crude product by column chromatography on silica gel. Dissolve the purified product in a minimal amount of a suitable solvent (e.g., diethyl ether) and add a solution of HCl in the same or a miscible solvent to precipitate the hydrochloride salt.

-

Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

Applications in Drug Discovery

The guanidinium group of this compound is a key structural motif that mimics the side chain of arginine, an amino acid frequently found in the active sites of enzymes, particularly serine proteases. This makes the compound an excellent starting material for the synthesis of protease inhibitors.

Serine Protease Inhibitors

Serine proteases play crucial roles in various physiological processes, including blood coagulation, digestion, and inflammation.[2][3] Dysregulation of their activity is associated with numerous diseases, making them important therapeutic targets. The guanidinium group can form strong ionic and hydrogen bond interactions with negatively charged residues, such as aspartate, commonly found in the S1 pocket of serine proteases like thrombin and trypsin.[1]

Derivatives of tert-Butyl 4-guanidinopiperidine-1-carboxylate have been explored as inhibitors of various serine proteases. For instance, the core structure can be incorporated into larger molecules designed to target specific proteases involved in thrombosis or cancer.

Conclusion

This compound is a fundamentally important building block for the synthesis of complex molecules with significant biological activity. Its utility in the construction of serine protease inhibitors highlights its value in drug discovery and development. This guide provides essential technical information to facilitate its effective use in the laboratory, from synthesis to application. Further research into novel derivatives based on this scaffold holds promise for the development of new therapeutics for a variety of diseases.

References

An In-depth Technical Guide to tert-Butyl 4-guanidinopiperidine-1-carboxylate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and synthesis of tert-Butyl 4-guanidinopiperidine-1-carboxylate hydrochloride. This compound is a valuable building block in medicinal chemistry, particularly in the development of protease inhibitors and peptidomimetics. This document aims to serve as a detailed resource, offering available data on its chemical characteristics and outlining a general experimental approach for its synthesis. While specific experimental data for this exact compound is not widely published, this guide consolidates the available information and provides a framework for its laboratory preparation and potential applications.

Molecular Structure and Chemical Properties

This compound is a piperidine derivative featuring a guanidinium group at the 4-position and a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen. The hydrochloride salt form enhances its stability and solubility in aqueous solutions.

Molecular Formula: C₁₁H₂₃ClN₄O₂

Molecular Weight: 278.78 g/mol [1]

CAS Number: 885049-08-1[1]

Chemical Structure:

A summary of its key chemical identifiers and properties is presented in Table 1.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₃ClN₄O₂ | [1] |

| Molecular Weight | 278.78 g/mol | [1] |

| CAS Number | 885049-08-1 | [1] |

| Storage Temperature | 2-8°C | [1] |

Synthesis

General Experimental Protocol: Guanylation of an Amine

The conversion of a primary amine to a guanidine group can be achieved through various methods. A common approach involves the use of a guanylating agent. The following is a generalized protocol that can be adapted for the synthesis of the target molecule.

Starting Material: tert-Butyl 4-aminopiperidine-1-carboxylate Reagent: A suitable guanylating agent (e.g., N,N'-di-Boc-1H-pyrazole-1-carboxamidine, 1H-pyrazole-1-carboxamidine hydrochloride, or similar reagents). Solvent: A suitable aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM). Base: An organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to neutralize the acid formed during the reaction.

Reaction Scheme (Illustrative):

Figure 1: Illustrative synthetic pathway for the preparation of the target compound.

Step-by-step Procedure (General):

-

Reaction Setup: In a round-bottom flask, dissolve tert-Butyl 4-aminopiperidine-1-carboxylate in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reagents: Add the guanylating agent to the solution, followed by the dropwise addition of the organic base.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the Boc-protected guanidino intermediate.

-

Deprotection and Salt Formation: If a protected guanylating agent was used, the protecting groups on the guanidino moiety are removed under acidic conditions. To form the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., diethyl ether or methanol) and treat with a solution of hydrochloric acid in a solvent like dioxane or isopropanol. The hydrochloride salt will typically precipitate and can be collected by filtration, washed with a cold solvent, and dried under vacuum.

Spectroscopic Data

As of the latest literature search, specific, publicly available spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound could not be located. Researchers synthesizing this compound would need to perform a full characterization to confirm its identity and purity.

Biological and Pharmacological Context

The guanidinium group is a key functional moiety in many biologically active molecules due to its ability to form strong hydrogen bonds and its protonated state at physiological pH, allowing it to mimic the side chain of arginine.

Role as a Building Block for Protease Inhibitors

The primary interest in this compound lies in its application as a synthon for the development of protease inhibitors. Proteases are a class of enzymes that catalyze the cleavage of peptide bonds in proteins and are implicated in a wide range of physiological and pathological processes.

The guanidinopiperidine moiety can act as a mimic of the arginine side chain, which is a common recognition motif for many proteases, including thrombin and trypsin. By incorporating this scaffold into small molecules, medicinal chemists can design potent and selective inhibitors for these enzyme targets. Such inhibitors have therapeutic potential in various areas, including:

-

Anticoagulation: Thrombin is a key enzyme in the blood coagulation cascade. Inhibitors of thrombin are used as anticoagulants to prevent and treat thrombosis.

-

Inflammation and Cancer: Other proteases are involved in inflammatory processes and cancer progression.

A logical workflow for utilizing this compound in drug discovery is outlined below.

References

The Role of tert-Butyl 4-guanidinopiperidine-1-carboxylate hydrochloride in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the function and application of tert-butyl 4-guanidinopiperidine-1-carboxylate hydrochloride, a key building block in contemporary medicinal chemistry. Contrary to being an active pharmaceutical ingredient, this compound serves as a pivotal intermediate in the synthesis of potent and selective enzyme inhibitors. Its unique structural components—a reactive guanidinium group, a versatile piperidine scaffold, and a strategically employed Boc protecting group—make it an invaluable tool for developing novel therapeutics, particularly in the realm of serine protease inhibition. This document will elucidate the chemical rationale behind its use, provide generalized experimental protocols for its application and the evaluation of its derivatives, and illustrate its role in the drug discovery workflow.

Introduction: A Versatile Building Block, Not an Active Drug

This compound is a specialized chemical reagent used extensively in pharmaceutical research and development. It is crucial to understand that this compound is not designed to have a direct mechanism of action within a biological system. Instead, it is a synthetic intermediate, a molecular fragment that chemists incorporate into larger, more complex molecules to create a final, biologically active compound.

Its primary utility lies in the synthesis of serine protease inhibitors. Serine proteases are a class of enzymes that play critical roles in various physiological processes, including blood coagulation, digestion, and inflammation. Dysregulation of these enzymes is implicated in numerous diseases, making them attractive targets for therapeutic intervention. This guide will explore how the distinct features of this compound contribute to its function as a premier starting material for the synthesis of these targeted inhibitors.

Chemical Rationale and "Mechanism of Use"

The efficacy of this compound as a synthetic intermediate stems from the specific functions of its three primary components: the guanidinium group, the piperidine scaffold, and the tert-butyloxycarbonyl (Boc) protecting group.

The Guanidinium Group: A Serine Protease Anchor

The positively charged guanidinium moiety is a powerful pharmacophore that mimics the side chains of arginine and lysine. In many serine proteases, such as thrombin and trypsin, the active site contains a highly conserved aspartic acid residue (Asp189) deep within a binding pocket known as the S1 pocket.[1] This negatively charged residue serves as a recognition point for positively charged substrates.

The guanidinium group of a synthesized inhibitor forms a strong, bidentate salt bridge with the carboxylate of Asp189, anchoring the inhibitor firmly and selectively into the enzyme's active site.[1] This high-affinity interaction is fundamental to the potent inhibition of the target protease.

Figure 1: Guanidinium-Aspartate Interaction.

The Piperidine Scaffold: A Privileged Structure

The piperidine ring is considered a "privileged scaffold" in medicinal chemistry, appearing in a vast number of approved drugs.[2][3] Its inclusion offers several advantages:

-

Structural Rigidity and Vectorial Orientation: The six-membered ring provides a stable, non-planar (chair conformation) scaffold that reduces the conformational flexibility of the molecule. This allows for the precise positioning of the guanidinium group and other substituents into the enzyme's binding pockets.

-

Modulation of Physicochemical Properties: The piperidine core can be substituted to fine-tune properties like solubility and lipophilicity, which are critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[4][5]

-

Improved Pharmacokinetics: The presence of the piperidine motif often enhances metabolic stability and facilitates transport across biological membranes, improving the overall druggability of the final compound.[3]

The Boc Group: A Necessary Protection

The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups for amines in organic synthesis.[6][7] Its role is to temporarily "mask" the reactivity of the piperidine nitrogen. This is essential to prevent this nitrogen from participating in unwanted side reactions during the chemical steps where other parts of the molecule are being assembled.

The key feature of the Boc group is its stability under a wide range of reaction conditions, yet its susceptibility to clean removal under mild acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[8][9] This deprotection step is usually one of the final steps in the synthesis, revealing the free amine on the piperidine ring and finalizing the structure of the active inhibitor.

Figure 2: Boc-Deprotection Mechanism.

Application in Drug Synthesis: A Generalized Workflow

The primary application of this compound is in the multi-step synthesis of protease inhibitors. A typical workflow involves coupling the intermediate to a core molecular scaffold, followed by deprotection.

Figure 3: Generalized Synthetic Workflow.

This process allows for the creation of a diverse library of potential drug candidates by varying the "Core Scaffold." This scaffold is designed to interact with other binding sites on the target enzyme (e.g., S2, S3 pockets), thereby enhancing both the potency and selectivity of the final inhibitor.

Experimental Protocols

The following are generalized, representative protocols. Specific conditions such as concentrations, temperatures, and reaction times must be optimized for each unique synthesis and biological assay.

General Protocol for Boc-Deprotection

This protocol describes the removal of the Boc protecting group to yield the final active compound.

-

Dissolution: Dissolve the Boc-protected compound (1.0 mmol) in an anhydrous solvent such as dichloromethane (DCM) (10 mL).

-

Acid Addition: To the stirred solution, add an excess of trifluoroacetic acid (TFA) (e.g., 5-10 equivalents, ~0.4-0.8 mL) dropwise at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography or LC-MS).

-

Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure.

-

Neutralization & Extraction: Dissolve the residue in water and carefully neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., ethyl acetate).

-

Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deprotected product. Further purification (e.g., by column chromatography) may be necessary.

General Protocol for a Serine Protease Inhibition Assay

This protocol outlines a method to determine the inhibitory potency (e.g., IC₅₀) of a synthesized compound using a fluorogenic substrate.

-

Reagent Preparation:

-

Assay Buffer: Prepare an appropriate buffer (e.g., Tris-HCl, pH 8.0, with NaCl and CaCl₂).

-

Enzyme Stock: Prepare a concentrated stock solution of the target serine protease (e.g., thrombin) in assay buffer.

-

Substrate Stock: Prepare a concentrated stock solution of a fluorogenic substrate specific for the enzyme (e.g., Boc-Val-Pro-Arg-AMC for thrombin) in DMSO.

-

Inhibitor Stock: Prepare a serial dilution of the synthesized inhibitor in DMSO.

-

-

Assay Procedure:

-

In a 96-well microplate, add assay buffer to each well.

-

Add a small volume (e.g., 1 µL) of the inhibitor from the serial dilution to the appropriate wells (include a DMSO-only control).

-

Add the serine protease solution to each well to initiate a pre-incubation period (e.g., 15 minutes at 37°C).

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

-

Data Acquisition: Immediately place the microplate in a fluorescence plate reader. Measure the increase in fluorescence intensity (e.g., λex=360 nm, λem=460 nm) over time (e.g., every 60 seconds for 30 minutes) at a constant temperature (e.g., 37°C).

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

-

Normalize the velocities to the control (DMSO-only) to determine the percent inhibition.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Figure 4: Experimental Workflow for an Inhibition Assay.

Data Presentation: Illustrative Inhibitory Potency

Following the synthesis and purification of a final drug candidate using this compound, its biological activity would be quantified. The table below presents hypothetical, yet representative, data for a synthesized inhibitor targeting thrombin, demonstrating its potency and selectivity against a related serine protease, trypsin.

| Compound | Target Enzyme | IC₅₀ (nM) [a] | Selectivity (vs. Trypsin) |

| Synthesized Inhibitor A | Thrombin | 15 | >1000-fold |

| Synthesized Inhibitor A | Trypsin | >15,000 | N/A |

| Reference Compound | Thrombin | 25 | ~500-fold |

[a] IC₅₀ (Half-maximal inhibitory concentration) values are a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Conclusion

This compound is a quintessential example of a modern synthetic building block that enables efficient and targeted drug discovery. It possesses no inherent mechanism of action itself; rather, its value is derived from the strategic combination of a protease-binding guanidinium group, a structurally versatile piperidine scaffold, and a readily cleavable Boc protecting group. By understanding the specific role of each of these components, medicinal chemists can leverage this powerful intermediate to construct novel, potent, and selective inhibitors for a range of therapeutic targets, ultimately accelerating the development of new medicines.

References

- 1. mdpi.com [mdpi.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. thieme-connect.com [thieme-connect.com]

- 5. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]

- 6. benchchem.com [benchchem.com]

- 7. Amine Protection / Deprotection [fishersci.co.uk]

- 8. Boc Deprotection - TFA [commonorganicchemistry.com]

- 9. mcours.net [mcours.net]

An In-Depth Technical Guide to tert-Butyl 4-guanidinopiperidine-1-carboxylate hydrochloride: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-Butyl 4-guanidinopiperidine-1-carboxylate hydrochloride (CAS 885049-08-1), a pivotal intermediate in contemporary medicinal chemistry. While a singular "discovery" event for this compound is not documented, its history is intrinsically linked to the development of targeted therapeutics, particularly protease inhibitors. This document details its synthesis, physicochemical properties, and its critical role as a molecular building block in the creation of potent and selective drug candidates. Experimental protocols and relevant biological pathways are also discussed to provide a thorough resource for researchers in the field.

Introduction and Physicochemical Properties

This compound is a versatile synthetic intermediate characterized by a piperidine scaffold, a guanidinium group, and a tert-butyloxycarbonyl (Boc) protecting group. The guanidinium group, being a strong base and capable of forming multiple hydrogen bonds, is a key pharmacophore in the design of inhibitors for enzymes such as thrombin and enteropeptidase. The Boc group provides a crucial element of synthetic control, allowing for selective reactions at other sites of the molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 885049-08-1 |

| Molecular Formula | C₁₁H₂₃ClN₄O₂ |

| Molecular Weight | 278.78 g/mol |

| Appearance | White to off-white solid (typical) |

| Solubility | Soluble in water and polar organic solvents |

| Storage | 2-8°C |

History and Development in Drug Discovery

The emergence of this compound is a direct consequence of the strategic design of enzyme inhibitors in drug discovery. The guanidine functional group is a well-established mimic of the side chain of arginine, an amino acid frequently recognized by the active sites of proteases. By incorporating this moiety into a piperidine ring, medicinal chemists have created a rigid scaffold that can be further functionalized to achieve high binding affinity and selectivity for specific enzyme targets.

Its "history" is therefore written in the patents and publications detailing the synthesis of advanced therapeutic agents. It is a key component in the development of anticoagulants and treatments for metabolic disorders due to its role in building inhibitors of key serine proteases.

Synthesis and Experimental Protocols

The synthesis of this compound typically proceeds through the guanidinylation of its corresponding amino precursor, tert-Butyl 4-aminopiperidine-1-carboxylate. This precursor is readily available and its synthesis is well-documented.

Synthesis of the Precursor: tert-Butyl 4-aminopiperidine-1-carboxylate

A common route to this precursor involves the Boc protection of 4-aminopiperidine.

Experimental Protocol: Boc Protection of 4-aminopiperidine

-

Reaction Setup: In a round-bottom flask, dissolve 4-aminopiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of water and an organic solvent.

-

Base Addition: Add a base, such as triethylamine or sodium bicarbonate (1.1-1.5 eq), to the solution.

-

Boc-Anhydride Addition: Cool the mixture in an ice bath and add di-tert-butyl dicarbonate (Boc₂O) (1.0-1.1 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by thin-layer chromatography (TLC).

-

Work-up: Perform an aqueous work-up to remove water-soluble byproducts. The organic layer is then washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by column chromatography or recrystallization to afford pure tert-Butyl 4-aminopiperidine-1-carboxylate.

Guanidinylation to Yield this compound

The guanidinylation of the primary amine is a critical step. Various reagents can be employed for this transformation.

Experimental Protocol: Guanidinylation of tert-Butyl 4-aminopiperidine-1-carboxylate

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve tert-Butyl 4-aminopiperidine-1-carboxylate (1.0 eq) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Reagent Addition: Add a guanidinylating reagent such as N,N'-Di-Boc-N''-triflylguanidine (Goodman's reagent) or a combination of N,N'-di-Boc-thiourea and an activating agent like mercury(II) chloride or cyanuric chloride (TCT)[1]. A base, such as triethylamine or N-methylmorpholine, is often required.

-

Reaction: Stir the mixture at room temperature for several hours to overnight. Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, the reaction is worked up, which may involve filtration to remove solid byproducts, followed by an aqueous wash. The organic layer is dried and concentrated. The crude product is then purified by flash column chromatography.

-

Deprotection and Salt Formation: The Boc groups on the newly formed guanidine are typically removed under acidic conditions, for example, with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent like dioxane. This step also facilitates the formation of the hydrochloride salt.

Table 2: Representative Quantitative Data for Synthesis Steps

| Step | Starting Material | Product | Typical Yield (%) | Purity (%) |

| Boc Protection | 4-aminopiperidine | tert-Butyl 4-aminopiperidine-1-carboxylate | 85-95 | >98 |

| Guanidinylation | tert-Butyl 4-aminopiperidine-1-carboxylate | tert-Butyl 4-(N,N'-di-Boc-guanidino)piperidine-1-carboxylate | 70-90 | >95 |

| Deprotection/Salt Formation | tert-Butyl 4-(N,N'-di-Boc-guanidino)piperidine-1-carboxylate | This compound | >90 | >99 |

Note: Yields and purity are representative and can vary based on specific reaction conditions and purification methods.

Analytical Characterization

The structure and purity of this compound and its precursors are confirmed using standard analytical techniques.

Table 3: Representative Analytical Data

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) |

| tert-Butyl 4-aminopiperidine-1-carboxylate | 1.45 (s, 9H), 1.20-1.35 (m, 2H), 1.75-1.85 (m, 2H), 2.80-2.95 (m, 2H), 3.90-4.05 (m, 2H), 2.90-3.10 (m, 1H), NH₂ protons variable | 28.4, 33.5, 43.8, 50.1, 79.5, 154.8 | [M+H]⁺: 201.16 |

| This compound | 1.46 (s, 9H), 1.40-1.60 (m, 2H), 2.00-2.15 (m, 2H), 2.95-3.10 (m, 2H), 4.00-4.15 (m, 2H), 3.70-3.85 (m, 1H), Guanidinium protons variable | 28.4, 31.5, 42.5, 48.0, 79.8, 154.9, 157.5 | [M+H]⁺ (free base): 243.20 |

Note: NMR data is illustrative and chemical shifts can vary depending on the solvent and instrument.

Applications in Drug Development and Biological Pathways

The primary application of this compound is as a key intermediate in the synthesis of protease inhibitors. The guanidinium group plays a crucial role in binding to the active site of these enzymes.

Thrombin Inhibitors and the Coagulation Cascade

Thrombin is a serine protease that plays a central role in the blood coagulation cascade by converting fibrinogen to fibrin.[2] Inhibitors of thrombin are important anticoagulant drugs used to prevent and treat thrombosis. The guanidine moiety of inhibitors designed using this building block can form a salt bridge with the carboxylate of an aspartic acid residue in the S1 pocket of thrombin, mimicking the natural substrate, arginine.

Enteropeptidase Inhibitors and Digestive Processes

Enteropeptidase (also known as enterokinase) is a serine protease found in the duodenum that initiates the activation of pancreatic digestive enzymes by converting trypsinogen to trypsin.[3][4] Inhibiting enteropeptidase can be a therapeutic strategy for managing conditions like obesity by reducing the digestion and absorption of dietary proteins. The guanidinopiperidine scaffold is used to design potent and selective inhibitors of this enzyme.

Conclusion

This compound is a testament to the enabling power of synthetic intermediates in modern drug discovery. Its rational design, incorporating a key pharmacophore on a versatile scaffold with orthogonal protection, has made it an invaluable tool for medicinal chemists. As the demand for highly specific and potent therapeutics continues to grow, the importance of such well-designed building blocks in accelerating the drug development pipeline cannot be overstated. This guide provides a foundational understanding of its synthesis, properties, and applications, serving as a valuable resource for researchers dedicated to advancing pharmaceutical innovation.

References

An In-depth Technical Guide to tert-Butyl 4-guanidinopiperidine-1-carboxylate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of tert-Butyl 4-guanidinopiperidine-1-carboxylate hydrochloride, a key building block in modern medicinal chemistry. This document outlines its chemical properties, synthesis, and applications, with a focus on its role in the development of potent and selective enzyme inhibitors.

Introduction

This compound is a synthetic intermediate characterized by a piperidine scaffold, a Boc-protected amine, and a guanidinium group. The guanidinium moiety is of particular interest in drug design as it is a strong hydrogen bond donor and can mimic the side chain of arginine, a key amino acid in many enzyme active sites. Consequently, this compound serves as a valuable precursor for the synthesis of various biologically active molecules, especially protease inhibitors. Its primary application lies in the development of inhibitors for serine proteases such as thrombin and trypsin, which are crucial in the blood coagulation cascade and digestive processes, respectively.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 885049-08-1 |

| Molecular Formula | C₁₁H₂₃ClN₄O₂ |

| Molecular Weight | 278.78 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in water and polar organic solvents |

| Storage | 2-8°C |

Synthesis

The synthesis of this compound typically involves the guanidinylation of its corresponding primary amine precursor, tert-butyl 4-aminopiperidine-1-carboxylate. Several reagents can be employed for this transformation, with N,N'-Di-Boc-N''-triflylguanidine being a common and efficient choice due to its high reactivity with a wide range of amines.

Generalized Experimental Protocol: Guanidinylation of tert-Butyl 4-aminopiperidine-1-carboxylate

This protocol is a generalized procedure based on established methods for the guanidinylation of primary amines.

Materials:

-

tert-Butyl 4-aminopiperidine-1-carboxylate

-

N,N'-Di-Boc-N''-triflylguanidine

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether or dioxane)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq) in anhydrous DCM.

-

Addition of Base: Add triethylamine or DIPEA (1.1 - 1.5 eq) to the solution and stir for 10-15 minutes at room temperature.

-

Guanidinylation: To the stirred solution, add N,N'-Di-Boc-N''-triflylguanidine (1.0 - 1.2 eq) portion-wise.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification of Boc-protected Intermediate: Purify the crude product by flash column chromatography on silica gel to obtain the N,N'-di-Boc-protected guanidine intermediate.

-

Deprotection and Salt Formation: Dissolve the purified intermediate in a suitable solvent (e.g., ethyl acetate or methanol) and treat with a solution of HCl (e.g., 4M in dioxane) to remove the Boc protecting groups and form the hydrochloride salt. The product can then be isolated by filtration or evaporation of the solvent.

Application in Drug Discovery: Synthesis of a Serine Protease Inhibitor

The primary utility of this compound is as a scaffold in the synthesis of serine protease inhibitors. The guanidinium group is designed to interact with the aspartate residue present in the S1 pocket of many serine proteases, such as thrombin.

Representative Experimental Workflow: Amide Coupling

The following is a representative workflow illustrating how the title compound could be used to synthesize a hypothetical protease inhibitor.

Materials:

-

This compound

-

A carboxylic acid-containing fragment (R-COOH)

-

A peptide coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)

-

A non-nucleophilic base (e.g., DIPEA)

-

Anhydrous dimethylformamide (DMF) or DCM

Procedure:

-

Amine Salt Neutralization: Suspend this compound (1.0 eq) in anhydrous DMF. Add DIPEA (2.0-3.0 eq) to neutralize the hydrochloride salt and liberate the free amine.

-

Carboxylic Acid Activation: In a separate flask, dissolve the carboxylic acid fragment (R-COOH, 1.0-1.2 eq), the peptide coupling reagent (e.g., HATU, 1.1 eq), and a base (e.g., DIPEA, 2.0 eq) in anhydrous DMF. Stir for 15-30 minutes to pre-activate the carboxylic acid.

-

Coupling Reaction: Add the activated carboxylic acid solution to the free amine solution.

-

Reaction Monitoring: Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC or LC-MS.

-

Work-up and Purification: Upon completion, the reaction mixture is typically diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is then dried, concentrated, and the crude product is purified by flash column chromatography or preparative HPLC to yield the final inhibitor.

Biological Activity and Signaling Pathways

Derivatives of tert-butyl 4-guanidinopiperidine-1-carboxylate are designed to target serine proteases. A prime example is thrombin, a key enzyme in the coagulation cascade. Inhibition of thrombin can prevent the conversion of fibrinogen to fibrin, thereby blocking the formation of blood clots. This makes such inhibitors potential anticoagulant therapeutics.

The Coagulation Cascade and Thrombin Inhibition

Quantitative Data

| Compound Class | Target Enzyme | IC₅₀ / Kᵢ |

| Guanidinobenzoate Derivatives | Enteropeptidase | IC₅₀ values in the low micromolar to nanomolar range |

| Amidinophenylalanine Derivatives | Thrombin | Kᵢ values in the nanomolar range |

| Benzamidine Derivatives | Factor Xa | Kᵢ values in the nanomolar range |

Conclusion

This compound is a strategically important building block for the synthesis of enzyme inhibitors, particularly for serine proteases. Its guanidinium group allows for strong interactions with the active sites of these enzymes, leading to potent and selective inhibition. The synthetic routes to this compound and its subsequent derivatization are well-established in principle, making it an accessible and valuable tool for researchers in drug discovery and development. Further exploration of its use in creating novel therapeutics is a promising area of ongoing research.

Navigating the Synthesis of Serine Protease Inhibitors: A Technical Guide to tert-Butyl 4-guanidinopiperidine-1-carboxylate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the strategic design and synthesis of enzyme inhibitors remain a cornerstone of therapeutic development. Among the most critical targets are serine proteases, a vast family of enzymes pivotal in physiological processes ranging from digestion to blood coagulation and viral replication. Consequently, the development of potent and selective serine protease inhibitors is a significant focus of pharmaceutical research. A key building block that has emerged in the synthesis of such inhibitors is tert-Butyl 4-guanidinopiperidine-1-carboxylate hydrochloride (CAS No. 885049-08-1). This technical guide provides an in-depth overview of this crucial research chemical, including its key suppliers, a detailed experimental protocol for its application, and a visualization of relevant biological pathways.

Core Compound Specifications

This compound is a piperidine derivative featuring a guanidinium group and a tert-butoxycarbonyl (Boc) protecting group. The guanidinium moiety is a strong basic group that can mimic the side chains of arginine or lysine, enabling it to interact with the S1 pocket of many serine proteases, which often have a conserved aspartate residue. The Boc group provides a stable, yet readily cleavable, protecting group for the piperidine nitrogen, allowing for sequential and controlled synthetic modifications.

| Property | Value |

| CAS Number | 885049-08-1 |

| Molecular Formula | C₁₁H₂₃ClN₄O₂ |

| Molecular Weight | 278.78 g/mol |

| Appearance | White to off-white solid |

| Purity | Typically ≥95% for research applications |

| Solubility | Soluble in water and polar organic solvents |

Key Suppliers for Research Applications

A reliable supply of high-purity starting materials is paramount for reproducible and successful research outcomes. Several chemical suppliers specialize in providing this compound for research and development purposes. The following table summarizes key suppliers and their typical offerings.

| Supplier | Available Quantities | Purity |

| Laibo Chem | 50mg, 250mg | ≥95% |

| Orion Cientifica | 250mg | ≥95% |

| MySkinRecipes | 50mg, 250mg | ≥95% |

| ACE Biolabs | 25mg, 50mg, 100mg | ≥95% |

| Vind hier | Custom | Inquire |

Experimental Protocol: Synthesis of a Serine Protease Inhibitor Analogue

The primary utility of this compound lies in its role as a nucleophile in acylation reactions to form more complex molecules with potential inhibitory activity. Below is a detailed experimental protocol for a representative coupling reaction with an activated carboxylic acid, a common step in the synthesis of serine protease inhibitors. This protocol is based on established methodologies for the synthesis of guanidinobenzoate derivatives.

Reaction: Acylation of this compound with 4-Guanidinobenzoyl Chloride Hydrochloride.

Objective: To synthesize a molecule containing both a guanidinopiperidine and a guanidinobenzoyl moiety, a common structural motif in potent serine protease inhibitors.

Materials:

-

This compound

-

4-Guanidinobenzoyl chloride hydrochloride

-

Pyridine (anhydrous)

-

Acetonitrile (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon gas inlet

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Column chromatography apparatus and silica gel

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 equivalent).

-

Dissolution: Add anhydrous acetonitrile to the flask and stir the suspension.

-

Base Addition: Cool the suspension in an ice bath and add anhydrous pyridine (2.5 equivalents) dropwise. Stir the mixture for 15-20 minutes at 0°C.

-

Acylating Agent Addition: In a separate flask, prepare a suspension of 4-guanidinobenzoyl chloride hydrochloride (1.1 equivalents) in anhydrous acetonitrile. Add this suspension to the reaction mixture dropwise at 0°C.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC (e.g., using a mobile phase of DCM:Methanol 9:1).

-

Work-up:

-

Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the acetonitrile and excess pyridine.

-

Dissolve the residue in dichloromethane (DCM).

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x) and brine (1 x).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired acylated product.

-

Characterization: Characterize the purified product by appropriate analytical methods, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.

Biological Context: Targeting Serine Proteases

The inhibitors synthesized using this compound often target serine proteases involved in critical disease pathways. Two notable examples are Enteropeptidase and the 3C-like protease (3CLpro) of SARS-CoV-2.

Enteropeptidase and the Pancreatic Zymogen Activation Cascade

Enteropeptidase is a serine protease found in the duodenum that plays a crucial role in protein digestion.[1] It initiates a cascade by converting inactive trypsinogen into active trypsin. Trypsin then activates a host of other pancreatic zymogens, including chymotrypsinogen, proelastase, and procarboxypeptidases.[1] Inhibiting enteropeptidase can be a therapeutic strategy for conditions where reducing protein digestion is desirable.

Caption: Pancreatic zymogen activation cascade initiated by enteropeptidase.

SARS-CoV-2 3C-like Protease (3CLpro) in Viral Replication

The 3C-like protease (3CLpro), also known as the main protease (Mpro), is a cysteine protease essential for the life cycle of coronaviruses, including SARS-CoV-2. It cleaves the viral polyproteins into functional non-structural proteins required for viral replication and transcription.[2] Due to its critical role, 3CLpro is a prime target for antiviral drug development.

Caption: Role of 3CLpro in the SARS-CoV-2 replication cycle.

Conclusion

This compound is a valuable and versatile building block for the synthesis of serine protease inhibitors. Its structural features allow for the rational design of molecules that can effectively target the active sites of these enzymes. This guide provides researchers with essential information on its procurement, a detailed experimental protocol for its application in synthesis, and the biological context of its potential targets. As research in enzymology and medicinal chemistry continues to advance, the utility of such well-designed synthetic intermediates will undoubtedly play a crucial role in the development of novel therapeutics.

References

Methodological & Application

Synthesis of tert-Butyl 4-guanidinopiperidine-1-carboxylate hydrochloride: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the synthesis of tert-butyl 4-guanidinopiperidine-1-carboxylate hydrochloride, a valuable building block in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the guanidinylation of commercially available tert-butyl 4-aminopiperidine-1-carboxylate, followed by the deprotection of the guanidino-protecting groups and concurrent formation of the hydrochloride salt. This protocol is designed to be a reliable and reproducible guide for laboratory synthesis.

Introduction

The guanidinium group is a key structural motif in a wide range of biologically active molecules and natural products. Its ability to form strong hydrogen bonds and exist in a protonated state at physiological pH makes it a critical pharmacophore for interacting with biological targets such as enzymes and receptors. The title compound, this compound, serves as a versatile intermediate, incorporating a piperidine scaffold common in many pharmaceuticals with a reactive guanidine functionality. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for selective modifications at other positions. This protocol details a robust synthetic route to this important intermediate.

Overall Reaction Scheme

The synthesis proceeds in two main steps:

-

Guanidinylation: The primary amine of tert-butyl 4-aminopiperidine-1-carboxylate is converted to a di-Boc-protected guanidine using a suitable guanidinylating agent.

-

Deprotection and Salt Formation: The Boc protecting groups on the guanidine moiety are removed under acidic conditions, which simultaneously forms the desired hydrochloride salt.

Quantitative Data Summary

| Step | Reactant | Product | Reagents | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |

| 1 | tert-Butyl 4-aminopiperidine-1-carboxylate | tert-Butyl 4-(N,N'-di-Boc-guanidino)piperidine-1-carboxylate | N,N'-di-Boc-N''-triflylguanidine, Triethylamine | Dichloromethane | 4-6 | 85-95 | >95 |

| 2 | tert-Butyl 4-(N,N'-di-Boc-guanidino)piperidine-1-carboxylate | This compound | 4M HCl in 1,4-Dioxane | 1,4-Dioxane | 1-2 | 90-98 | >98 |

Note: Yields and purity are representative and may vary based on experimental conditions and scale.

Experimental Protocols

Step 1: Synthesis of tert-Butyl 4-(N,N'-di-Boc-guanidino)piperidine-1-carboxylate

This procedure is adapted from a general method for the direct guanidinylation of primary amines.

Materials:

-

tert-Butyl 4-aminopiperidine-1-carboxylate

-

N,N'-di-Boc-N''-triflylguanidine (Goodman's reagent)

-

Triethylamine (Et3N), freshly distilled

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane.

-

Add triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

In a separate flask, dissolve N,N'-di-Boc-N''-triflylguanidine (1.1 eq) in anhydrous dichloromethane.

-

Slowly add the solution of N,N'-di-Boc-N''-triflylguanidine to the stirred solution of the amine at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.

-

Separate the organic layer and wash it sequentially with saturated aqueous NaHCO3 solution and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford tert-butyl 4-(N,N'-di-Boc-guanidino)piperidine-1-carboxylate as a white solid.

Step 2: Synthesis of this compound

This procedure details the deprotection of the Boc groups from the guanidine moiety and the subsequent formation of the hydrochloride salt.[1]

Materials:

-

tert-Butyl 4-(N,N'-di-Boc-guanidino)piperidine-1-carboxylate

-

4M HCl in 1,4-dioxane

-

Anhydrous 1,4-dioxane

-

Anhydrous diethyl ether

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve tert-butyl 4-(N,N'-di-Boc-guanidino)piperidine-1-carboxylate (1.0 eq) in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.

-

To the stirred solution, add 4M HCl in 1,4-dioxane (5-10 equivalents) at room temperature. A precipitate may form upon addition.

-

Stir the mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

-

Remove the solvent under reduced pressure.

-

Add cold, anhydrous diethyl ether to the residue to precipitate the hydrochloride salt.

-

Collect the white solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Visualizations

Experimental Workflow

Caption: Synthetic workflow for this compound.

Logical Relationship of Key Components

Caption: Key components and their roles in the synthesis.

Safety Precautions

-

Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Work in a well-ventilated fume hood.

-

N,N'-di-Boc-N''-triflylguanidine is a moisture-sensitive and corrosive reagent. Handle with care.

-

Triethylamine is a flammable and corrosive liquid.

-

4M HCl in 1,4-dioxane is highly corrosive. Avoid inhalation and contact with skin.

-

Dichloromethane is a suspected carcinogen. Minimize exposure.

Conclusion

The protocol described provides a reliable and efficient method for the synthesis of this compound. By following the detailed steps for guanidinylation and subsequent deprotection, researchers can obtain this valuable intermediate in good yield and high purity, facilitating its use in various drug discovery and development programs.

References

tert-Butyl 4-guanidinopiperidine-1-carboxylate hydrochloride as a pharmaceutical intermediate.

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 4-guanidinopiperidine-1-carboxylate hydrochloride is a key pharmaceutical intermediate, valued for its piperidine scaffold and guanidinium functional group. The guanidinium group, a strong base that is protonated at physiological pH, is a critical pharmacophore in numerous enzyme inhibitors, particularly those targeting serine proteases such as thrombin and trypsin. Its ability to form strong hydrogen bonds and electrostatic interactions makes it an excellent mimic of the side chain of arginine, a common recognition motif in enzyme active sites. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled, regioselective reactions, making this intermediate a versatile building block in the synthesis of complex drug molecules, especially in the development of anticoagulants and anti-inflammatory agents.

Applications in Drug Discovery

The primary application of this compound is in the synthesis of protease inhibitors. The guanidinopiperidine moiety serves as a key structural element that can interact with the S1 pocket of many serine proteases, which often have a conserved aspartic acid residue that recognizes and binds to positively charged groups.

Key Therapeutic Areas:

-

Anticoagulants: As direct thrombin inhibitors, compounds synthesized from this intermediate can play a crucial role in preventing and treating thrombosis.

-

Anti-inflammatory Agents: By inhibiting proteases involved in inflammatory cascades, derivatives of this intermediate have potential applications in treating inflammatory diseases.

-

Peptidomimetics: The rigid piperidine ring and the functional guanidinium group make it a valuable component in the design of molecules that mimic the structure and function of peptides.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 885049-08-1 |

| Molecular Formula | C₁₁H₂₃ClN₄O₂ |

| Molecular Weight | 278.78 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in water, methanol, and DMSO |

| Storage Conditions | 2-8°C, under inert atmosphere |

Table 2: Representative Guanidinylation Reaction Conditions

| Guanidinylating Reagent | Solvent | Base | Temperature | Reaction Time | Typical Yield (%) |

| N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | THF | N/A | Room Temp. | 12-24 h | 85-95 |

| 1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea | DMF | Triethylamine | 50-60°C | 4-8 h | 80-90 |

| N,N'-Di-Boc-N''-triflylguanidine | Dichloromethane | Diisopropylethylamine | Room Temp. | 1-4 h | 90-98 |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general procedure for the guanidinylation of tert-butyl 4-aminopiperidine-1-carboxylate using N,N'-Di-Boc-1H-pyrazole-1-carboxamidine, followed by deprotection.

Materials:

-

tert-Butyl 4-aminopiperidine-1-carboxylate

-

N,N'-Di-Boc-1H-pyrazole-1-carboxamidine

-

Tetrahydrofuran (THF), anhydrous

-

Dichloromethane (DCM)

-

Hydrochloric acid (4M in 1,4-dioxane)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Guanidinylation:

-

To a solution of tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq) in anhydrous THF, add N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain tert-butyl 4-(N,N'-di-Boc-guanidino)piperidine-1-carboxylate.

-

-

Deprotection (Boc Removal):

-

Dissolve the purified di-Boc protected intermediate in a minimal amount of DCM.

-

Add an excess of 4M HCl in 1,4-dioxane (5-10 eq) dropwise at 0°C.

-

Stir the mixture at room temperature for 2-4 hours.

-

Monitor the deprotection by TLC.

-

Upon completion, add diethyl ether to precipitate the product.

-

Filter the solid, wash with diethyl ether, and dry under vacuum to yield this compound as a white solid.

-

Visualizations

Caption: Synthetic workflow for the target intermediate.

Caption: Inhibition of the coagulation cascade.

Application Notes and Protocols: tert-Butyl 4-guanidinopiperidine-1-carboxylate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical information for the use of tert-Butyl 4-guanidinopiperidine-1-carboxylate hydrochloride, a key building block in the synthesis of various biologically active compounds, particularly serine protease inhibitors.

Chemical and Physical Properties

While specific experimental data for solubility and stability of this compound is not extensively available in public literature, the following table summarizes its known properties and provides estimates based on structurally similar compounds. Researchers should perform small-scale solubility and stability tests before proceeding with large-scale experiments.

| Property | Value | Source/Notes |

| CAS Number | 885049-08-1 | --- |

| Molecular Formula | C₁₁H₂₃ClN₄O₂ | --- |

| Molecular Weight | 278.78 g/mol | --- |

| Appearance | White to off-white solid | Inferred from similar compounds |

| Solubility | ||

| Water | Soluble (qualitative) | Based on guanidine and hydrochloride salt properties. Quantitative data not available. |

| DMSO | Likely soluble | Common solvent for similar organic molecules. Quantitative data not available. |

| Ethanol | Likely soluble | Common solvent for similar organic molecules. Quantitative data not available. |

| DMF | Likely soluble | Common solvent for similar organic molecules. Quantitative data not available. |

| Storage | 2-8°C, desiccate | Recommended for guanidine-containing compounds to prevent degradation. |

| Stability | Stable under recommended storage conditions. Avoid high temperatures and humidity. Solutions should be prepared fresh. | Inferred from stability of similar compounds. |

Applications

This compound is a versatile synthetic intermediate primarily utilized in the development of therapeutic agents. Its key structural features, the Boc-protected piperidine ring and the guanidinium group, make it an ideal starting material for the synthesis of:

-